N-(6-vinylpyridin-3-yl)acetamide
Description
N-(6-Vinylpyridin-3-yl)acetamide is a pyridine-derived acetamide featuring a vinyl substituent at the 6-position of the pyridine ring and an acetamide group at the 3-position. Pyridine derivatives are widely studied for their electronic properties, solubility, and biological activity, with substituents significantly influencing these characteristics .
Properties
CAS No. |
1259929-70-8 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N-(6-ethenylpyridin-3-yl)acetamide |
InChI |
InChI=1S/C9H10N2O/c1-3-8-4-5-9(6-10-8)11-7(2)12/h3-6H,1H2,2H3,(H,11,12) |
InChI Key |
FWLYPWRSRXOPKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN=C(C=C1)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups (Cl, CN, CF₃) : Increase reactivity and stability in electrophilic substitutions (e.g., N-(6-chloro-4-methyl-pyridin-3-yl)acetamide ).
- Vinyl Group : Offers unique reactivity for polymerization or Michael additions, distinguishing it from halogenated analogs .
- Bulkier Moieties (Pivalamide, Carbazole) : Improve binding affinity in biological systems but may reduce solubility .
Synthetic Routes: Acetamide derivatives are commonly synthesized via acetylation of amines (e.g., hydrogenation and acetylation in ).
Biological Activity :
- Chloro and fluoro derivatives (e.g., and ) are prevalent in antimicrobial and anticancer patents due to enhanced bioavailability .
- The vinyl group’s role in bioactivity remains unexplored in the evidence but could mimic styrene-based drug scaffolds.
Safety and Solubility: N-(6-Aminohexyl)acetamide’s water solubility ( ) contrasts with lipophilic analogs like N-(6-trifluoromethylbenzothiazole-2-yl)acetamide . Safety data for the target compound is unavailable, but pyridine derivatives generally require handling precautions.
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